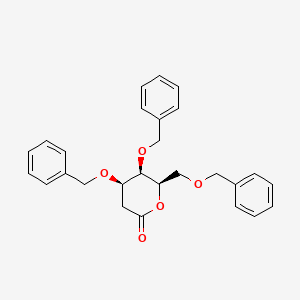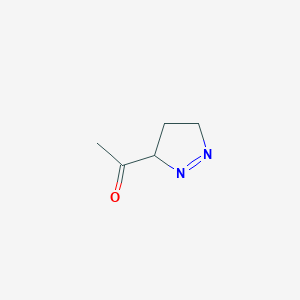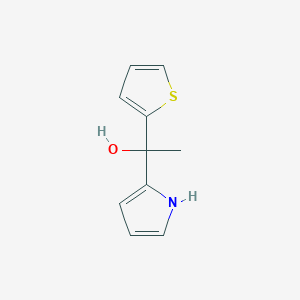
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon ist eine chemische Verbindung mit der Summenformel C₁₂H₁₉OP und einem Molekulargewicht von 210,25 g/mol . Diese Verbindung gehört zur Klasse der aliphatischen Heterocyclen und zeichnet sich durch das Vorhandensein eines Phospholrings aus, einem fünfgliedrigen Ring, der Phosphor enthält.
Vorbereitungsmethoden
Die Synthese von 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon beinhaltet typischerweise die Reaktion geeigneter Phospholvorläufer mit Butyl- und Ethanongruppen unter kontrollierten Bedingungen. Spezielle Synthesewege und Reaktionsbedingungen sind oft proprietär und können je nach gewünschter Reinheit und Ausbeute variieren . Industrielle Produktionsverfahren können großtechnische chemische Reaktoren und Reinigungsprozesse umfassen, um sicherzustellen, dass die Verbindung die geforderten Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium und Temperatursteuerung, um Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer phosphorhaltiger Verbindungen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht die Interaktion mit biologischen Molekülen, was sie in biochemischen Studien nützlich macht.
Medizin: Es laufen Untersuchungen zu möglichen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon beinhaltet die Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Phospholring kann an verschiedenen biochemischen Stoffwechselwegen teilnehmen und so zelluläre Prozesse beeinflussen. Umfassende Studien sind erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Stoffwechselwege aufzuklären .
Wirkmechanismus
The mechanism of action of 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The phosphole ring can participate in various biochemical pathways, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)propanon
- 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)butanon
Diese Verbindungen teilen sich die Phospholringstruktur, unterscheiden sich aber in der Länge und Art der Alkylkette, die an den Phospholring gebunden ist. Die Einzigartigkeit von 1-(1-Butyl-3,4-dimethyl-1H-phosphol-2-yl)ethanon liegt in seiner spezifischen Alkylkettenlänge und dem Vorhandensein der Ethanongruppe, die seine chemische Reaktivität und Anwendungen beeinflusst .
Eigenschaften
Molekularformel |
C12H19OP |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
1-(1-butyl-3,4-dimethylphosphol-2-yl)ethanone |
InChI |
InChI=1S/C12H19OP/c1-5-6-7-14-8-9(2)10(3)12(14)11(4)13/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
MDSRGJUBJRBEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1C=C(C(=C1C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)

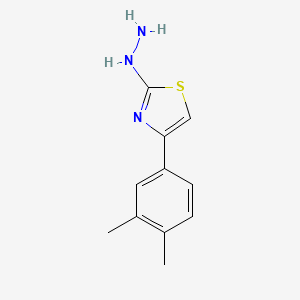


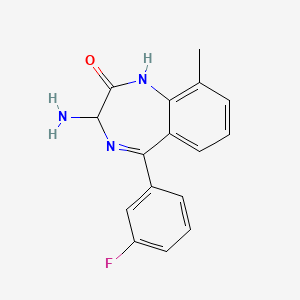
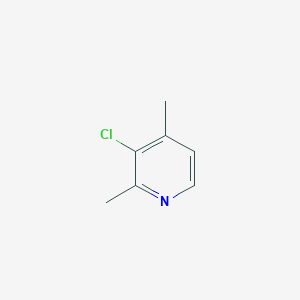
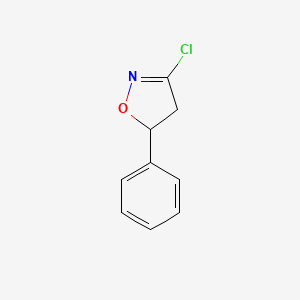
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
